Cas no 294638-87-2 (b-D-Glucofuranose, pentapropanoate(9CI))

b-D-Glucofuranose, pentapropanoate(9CI) structure
294638-87-2 structure
Product Name:b-D-Glucofuranose, pentapropanoate(9CI)
CAS No:294638-87-2
MF:C21H32O11
MW:460.472187995911
CID:249157
PubChem ID:10623828
Update Time:2025-04-19

b-D-Glucofuranose, pentapropanoate(9CI) Chemical and Physical Properties

Names and Identifiers

    • b-D-Glucofuranose, pentapropanoate(9CI)
    • .beta.-D-Glucofuranose, pentapropanoate
    • [(2R)-2-propanoyloxy-2-[(2R,3S,4R,5S)-3,4,5-tri(propanoyloxy)oxolan-2-yl]ethyl] propanoate
    • Β-D-GLUCOFURANOSE PENTAPROPANOATE
    • (2S,3R,4S,5R)-5-((R)-1,2-bis(propionyloxy)ethyl)tetrahydrofuran-2,3,4-triyl tripropionate
    • 294638-87-2
    • FXRJPQKYPCUCSK-HJOKKXOHSA-N
    • SCHEMBL4619169
    • DTXSID10442614
    • 1,2,3,5,6-Penta-O-propanoyl-beta-D-glucofuranose
    • 1,2.3,5,6-penta-o-propanoyl-beta-d-glucofuranose
    • 307531-77-7
    • MDL: MFCD07778588
    • Inchi: 1S/C21H32O11/c1-6-13(22)27-11-12(28-14(23)7-2)18-19(29-15(24)8-3)20(30-16(25)9-4)21(32-18)31-17(26)10-5/h12,18-21H,6-11H2,1-5H3/t12-,18-,19+,20-,21-/m1/s1
    • InChI Key: FXRJPQKYPCUCSK-HJOKKXOHSA-N
    • SMILES: O1[C@H]([C@@H]([C@H]([C@H]1[C@@H](COC(CC)=O)OC(CC)=O)OC(CC)=O)OC(CC)=O)OC(CC)=O

Computed Properties

  • Exact Mass: 460.19446
  • Monoisotopic Mass: 460.19446183g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 17
  • Complexity: 675
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 141Ų

Experimental Properties

  • PSA: 140.73

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